CBT-1

Neuropathic Pain TRPV1 Calcium Imaging

CBT-1, chemically known as cannabicitran (CBTC), is a minor phytocannabinoid first isolated from Cannabis sativa in 1974. It is a non-psychoactive compound, distinct from major cannabinoids like Δ9-THC, and is often found as a trace component in cannabis extracts, though it can accumulate up to ~10% in commercial 'purified' CBD extracts.

Molecular Formula
Molecular Weight
Cat. No. B1574579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-1
SynonymsCBT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBT-1 (Cannabicitran): A Baseline Overview of a Racemic Minor Phytocannabinoid for Research and Procurement


CBT-1, chemically known as cannabicitran (CBTC), is a minor phytocannabinoid first isolated from Cannabis sativa in 1974 [1]. It is a non-psychoactive compound, distinct from major cannabinoids like Δ9-THC, and is often found as a trace component in cannabis extracts, though it can accumulate up to ~10% in commercial 'purified' CBD extracts [2]. A key structural characteristic is that natural CBT-1 exists as a racemic mixture of its enantiomers, a property that differentiates it from many other cannabinoids and can impact its analytical and biological behavior [3]. As an analytical reference standard, it is commonly supplied with a purity of ≥98% for research and forensic applications .

Why CBT-1 Cannot Be Simply Substituted: Key Differentiators in Receptor and TRP Channel Pharmacology


Substituting CBT-1 with another minor or major cannabinoid is not a scientifically sound practice due to its distinct pharmacological profile. While many cannabinoids engage cannabinoid receptors (CB1/CB2) and TRP channels, CBT-1 exhibits a unique pattern of activity. For instance, it shows weak direct binding to CB1/CB2 compared to THC or CBD [1], yet demonstrates functional activity at the TRPV1 channel [2] and the NAGly receptor (GPR18) [3]. Furthermore, its existence as a racemate [4] means its biological effects are the sum of two distinct enantiomers, a property not shared by most major cannabinoids, making a direct substitution without specific comparative data unreliable for research outcomes.

Quantitative Evidence Guide: Head-to-Head Performance of CBT-1 Against Comparator Cannabinoids


Comparative TRPV1-Mediated Calcium Influx Inhibition in Neuronal Hypersensitivity Model

In a direct comparison of ten minor cannabinoids using an in vitro model of neuronal hypersensitivity, CBT-1 (cannabicitran) demonstrated a distinct modulatory profile. Application of CBT-1 at concentrations from 0.001 to 100 µM did not elicit calcium influx, but completely blocked capsaicin-induced calcium influx in 35.2 ± 16.5% of capsaicin-sensitive DRG neurons. This effect size was notably lower than that of comparators like cannabigerol monomethyl ether (CBGM), which achieved complete block in 66.3 ± 10.9% of neurons, and tetrahydrocannabutol (THCB), which blocked 78.14 ± 3.5% of neurons in the same assay [1].

Neuropathic Pain TRPV1 Calcium Imaging In Vitro Pharmacology

Comparative Effect on Intraocular Pressure (IOP) in a Rabbit Glaucoma Model

In a systematic in vivo study of 32 different cannabinoids, CBT-1 (cannabicitran) was found to reduce intraocular pressure (IOP) in rabbits when administered intravenously at doses of 1 and 10 mg/kg. While the study reported that certain Δ9- and Δ8-THC derivatives were more active than their parent compounds, it also demonstrated that non-THC cannabinoids like CBT-1 possess IOP-lowering activity [1]. This contrasts with compounds like cannabidiol (CBD), which has been shown to have opposing, dose-dependent effects on IOP and can interfere with the ocular hypotensive effects of THC [2].

Glaucoma Intraocular Pressure Ocular Pharmacology In Vivo

Analytical Purity and Standardization as a Certified Reference Material (CRM)

As a commercial analytical reference standard, CBT-1 is supplied with a guaranteed purity of ≥98% (HPLC) as a solution in methanol . This high level of purity is critical for accurate quantitative analysis in research and forensic applications. In contrast, commercial 'purified' CBD extracts, which are often used as a source for other minor cannabinoids, have been shown to contain CBT-1 as a significant impurity, with levels up to ~10% [1]. This highlights the need for a pure, certified standard like CBT-1 to ensure experimental reproducibility and to accurately quantify its presence in complex mixtures.

Analytical Chemistry Forensic Science Quality Control Reference Standard

Racemic Nature as a Structural and Functional Differentiator from Other Cannabinoids

A key differentiating feature of CBT-1 is that the natural product isolated from Cannabis sativa exists as a racemic mixture of its (-)- and (+)-enantiomers [1]. This is in stark contrast to the major cannabinoids Δ9-THC and CBD, which are biosynthesized as single, enantiomerically pure compounds. The racemic nature of CBT-1 has significant implications for its biological activity, as individual enantiomers can exhibit different potencies and effects at receptor targets. For example, the related patent literature describes methods to prepare and characterize these enantiomers to determine their specific biological activities, underscoring the importance of chirality in this compound's pharmacology [2].

Chirality Stereochemistry Natural Products Pharmacology

CBT-1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Neuropathic Pain Mechanisms via TRPV1 Modulation

Researchers studying the role of TRPV1 in neuropathic pain can utilize CBT-1 as a tool compound. The quantitative evidence from a direct in vitro comparison shows it achieves a specific, moderate level of TRPV1-mediated calcium influx inhibition (35.2 ± 16.5% block in sensitized neurons) [1]. This profile is distinct from more potent TRPV1 modulators within the same cannabinoid class (e.g., CBGM, THCB) and allows for investigations into the functional consequences of partial versus full channel blockade in pain signaling pathways.

Glaucoma Research and Development of Non-Psychoactive Ocular Hypotensive Agents

CBT-1's demonstrated ability to lower intraocular pressure in a rabbit model of glaucoma [1], combined with its non-psychoactive nature, makes it a candidate for ocular research. This is particularly relevant given that another non-psychoactive cannabinoid, CBD, has shown inconsistent and sometimes opposing effects on IOP [2]. CBT-1 provides an alternative chemical scaffold for exploring IOP-lowering mechanisms independent of psychoactive CB1 receptor agonism.

Analytical Method Development, Validation, and Impurity Profiling

As a Certified Reference Material (CRM) with a defined purity of ≥98% [1], CBT-1 is essential for analytical chemists developing and validating HPLC or GC-MS methods for the quantification of cannabinoids in complex matrices. Its known presence as an impurity of up to ~10% in commercial CBD extracts [2] makes a pure standard of CBT-1 critical for accurate impurity profiling, batch release testing, and ensuring the quality and safety of cannabinoid-based products.

Chiral Pharmacology and Enantiomer-Specific Activity Studies

The unique racemic nature of natural CBT-1 [1] presents a specific opportunity for research into chiral pharmacology. Scientists can procure the racemic mixture and, using methods described in patents [2], separate or synthesize the individual enantiomers to conduct head-to-head comparisons of their receptor binding, functional activity, and in vivo effects. This application scenario is specific to CBT-1 and not applicable to the majority of other cannabinoids which are not racemic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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